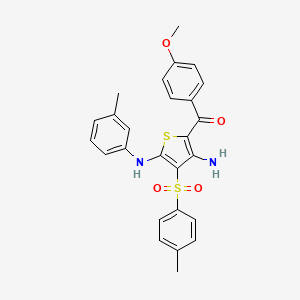

5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological and chemical properties

Properties

IUPAC Name |

[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-7-13-21(14-8-16)34(30,31)25-22(27)24(23(29)18-9-11-20(32-3)12-10-18)33-26(25)28-19-6-4-5-17(2)15-19/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYGLKNOABFHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Tosyl chloride in pyridine for tosylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, thiophene derivatives are explored for their potential as bioactive molecules. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of amino and tosyl groups suggests possible interactions with biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tosyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(4-methoxyphenyl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(4-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 5-(4-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and tosyl groups allows for diverse chemical reactivity, while the methoxy group enhances its solubility and potential interactions with biological targets.

Biological Activity

5-(4-Methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(3-methylphenyl)thiophene-2,4-diamine is a synthetic compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented with the following structural formula:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and anti-inflammatory agent. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancerous cells, which is crucial for effective cancer therapy.

Case Study: In Vitro Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to control groups. The mechanism was linked to the activation of caspase pathways, confirming its role as an apoptosis inducer.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| MDA-MB-231 | 18 | G1 phase arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are vital for treating conditions such as arthritis and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6).

The anti-inflammatory effects are attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in mediating inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.